molecular formula C13H13N3O7 B12500392 dimethyl 2,2'-(5-nitro-3-oxo-1H-indazole-1,2(3H)-diyl)diacetate

dimethyl 2,2'-(5-nitro-3-oxo-1H-indazole-1,2(3H)-diyl)diacetate

Cat. No.: B12500392
M. Wt: 323.26 g/mol
InChI Key: LYYDJEOPOQDVLE-UHFFFAOYSA-N
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Description

Dimethyl 2,2’-(5-nitro-3-oxo-1H-indazole-1,2(3H)-diyl)diacetate is a synthetic organic compound characterized by its indazole core structure, which is substituted with nitro and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,2’-(5-nitro-3-oxo-1H-indazole-1,2(3H)-diyl)diacetate typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives under catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Reduction: The compound can be reduced to form various derivatives, depending on the conditions and reagents used.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Substitution: Alcohols or amines in the presence of acid or base catalysts.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Amides and Other Esters: From substitution reactions involving the ester groups.

Scientific Research Applications

Chemistry

In organic synthesis, dimethyl 2,2’-(5-nitro-3-oxo-1H-indazole-1,2(3H)-diyl)diacetate serves as a versatile intermediate for the preparation of various indazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound and its derivatives have shown potential in medicinal chemistry, particularly as inhibitors of specific enzymes or receptors. They are being investigated for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In materials science, the compound can be used in the synthesis of novel polymers and materials with unique electronic or optical properties. Its derivatives may also find applications in the development of dyes and pigments.

Mechanism of Action

The biological activity of dimethyl 2,2’-(5-nitro-3-oxo-1H-indazole-1,2(3H)-diyl)diacetate is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can inhibit enzyme activity or disrupt cellular processes. The indazole core structure is known to interact with various biological targets, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,2’-(5-nitro-3-oxo-1H-indole-1,2(3H)-diyl)diacetate: Similar structure but with an indole core instead of indazole.

    Dimethyl 2,2’-(5-nitro-3-oxo-1H-benzimidazole-1,2(3H)-diyl)diacetate: Contains a benzimidazole core.

Uniqueness

Dimethyl 2,2’-(5-nitro-3-oxo-1H-indazole-1,2(3H)-diyl)diacetate is unique due to its specific indazole core structure, which imparts distinct chemical and biological properties compared to indole or benzimidazole derivatives

This detailed overview provides a comprehensive understanding of dimethyl 2,2’-(5-nitro-3-oxo-1H-indazole-1,2(3H)-diyl)diacetate, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C13H13N3O7

Molecular Weight

323.26 g/mol

IUPAC Name

methyl 2-[2-(2-methoxy-2-oxoethyl)-5-nitro-3-oxoindazol-1-yl]acetate

InChI

InChI=1S/C13H13N3O7/c1-22-11(17)6-14-10-4-3-8(16(20)21)5-9(10)13(19)15(14)7-12(18)23-2/h3-5H,6-7H2,1-2H3

InChI Key

LYYDJEOPOQDVLE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1CC(=O)OC

Origin of Product

United States

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